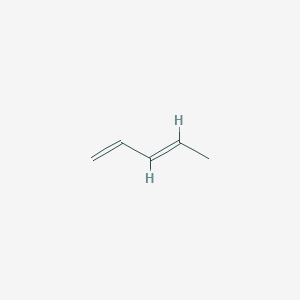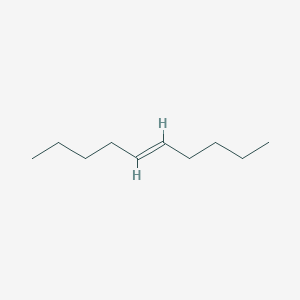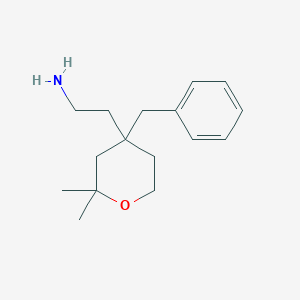
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, also known as DFH, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In
Wirkmechanismus
The mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is not fully understood, but it is believed to act as a competitive inhibitor of enzymes and as a modulator of protein-ligand interactions. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is thought to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme's activity. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to bind to a variety of different proteins, altering their conformation and activity.
Biochemical and Physiological Effects
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of biological systems. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to inhibit the activity of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to alter the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has a number of advantages as a tool for scientific research, including its potency as an enzyme inhibitor, its ability to bind to a variety of different proteins, and its potential as a drug candidate. However, there are also limitations to the use of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol in lab experiments. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit non-specific effects on some enzymes and proteins, making it difficult to interpret the results of experiments. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is a synthetic compound, and its effects on biological systems may not accurately reflect the effects of naturally occurring compounds.
Zukünftige Richtungen
There are a number of future directions for research involving (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. One area of research is the development of new drugs based on the structure of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol's effects on ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, which may lead to the development of more potent and specific enzyme inhibitors.
Synthesemethoden
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol can be synthesized using a number of different methods, including the Diels-Alder reaction and the Grignard reaction. One common method for synthesizing (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is through the Diels-Alder reaction between 1,3-butadiene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction yields a Diels-Alder adduct, which can be further converted into (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and the development of new drugs. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes, including cytochrome P450 and monoamine oxidase. It has also been used as a model ligand in the study of protein-ligand interactions, due to its ability to bind to a variety of different proteins.
Eigenschaften
CAS-Nummer |
131788-75-5 |
|---|---|
Produktname |
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol |
Molekularformel |
C6H6F2O2 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H/t5-,6+ |
InChI-Schlüssel |
UVCHENBXWCRTKH-OLQVQODUSA-N |
Isomerische SMILES |
C1=C([C@@H]([C@@H](C(=C1)F)O)O)F |
SMILES |
C1=C(C(C(C(=C1)F)O)O)F |
Kanonische SMILES |
C1=C(C(C(C(=C1)F)O)O)F |
Synonyme |
3,5-Cyclohexadiene-1,2-diol,3,6-difluoro-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



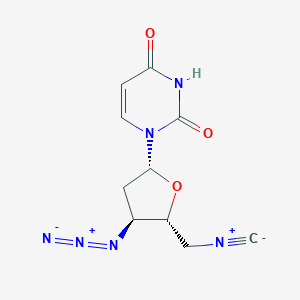
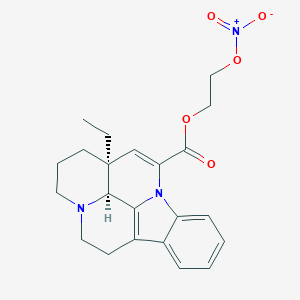
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
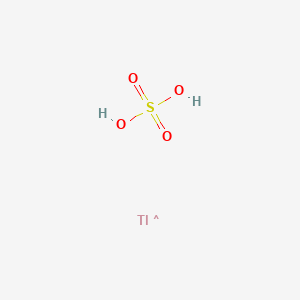
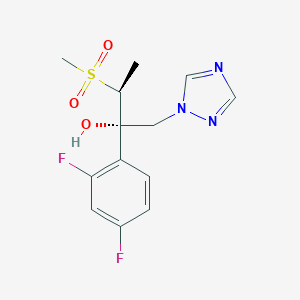
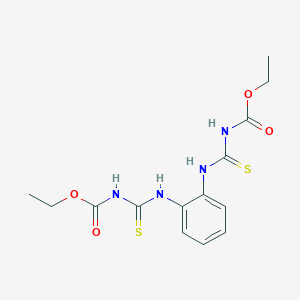

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
